molecular formula C20H18F2N2OS B2768673 (Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide CAS No. 1005989-86-5

(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2768673
CAS No.: 1005989-86-5
M. Wt: 372.43
InChI Key: VRIYVXXUFMLYEB-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic benzo[d]thiazole derivative of significant interest in early-stage pharmacological research and chemical biology. The compound's molecular architecture, featuring a benzo[d]thiazole core substituted with difluoro and allyl groups, along with a dimethylphenylacetamide moiety, suggests potential as a key intermediate for investigating novel small-molecule interactions. This structure is common in compounds developed as modulators of protein function . Researchers may utilize this chemical as a precursor or a structural template in the design and synthesis of libraries for high-throughput screening against various biological targets. Its specific stereochemistry (Z-isomer) is a critical factor for its spatial conformation and potential binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. The presence of fluorine atoms can be exploited to tune the molecule's electronic properties, metabolic stability, and membrane permeability. This reagent is strictly intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2OS/c1-4-7-24-19-16(22)10-15(21)11-17(19)26-20(24)23-18(25)9-14-8-12(2)5-6-13(14)3/h4-6,8,10-11H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIYVXXUFMLYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential implications for drug development.

  • Molecular Formula : C20H18F2N2OS
  • Molecular Weight : 372.43 g/mol
  • CAS Number : 896277-97-7

Research indicates that compounds containing thiazole and thiazolidine moieties can interact with multiple biological targets. Specifically, this compound exhibits activity through the following mechanisms:

  • Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in the pathophysiology of Alzheimer’s disease by regulating acetylcholine levels in the brain .
  • Amyloid-beta Aggregation : It may reduce the aggregation of amyloid-beta peptides, which are implicated in the formation of plaques characteristic of Alzheimer's disease .
  • Glycogen Synthase Kinase-3 (GSK-3) Inhibition : The compound's ability to inhibit GSK-3 suggests a role in modulating tau phosphorylation, a key event in neurodegeneration .

In Vitro Studies

In vitro studies have demonstrated that thiazole derivatives like this compound can effectively inhibit AChE at micromolar concentrations. For instance:

  • AChE Inhibition : IC50 values for related thiazole compounds range from 0.27 µM to 3.14 µM depending on structural modifications .

In Vivo Studies

Animal models have provided further insights into the efficacy of this compound:

  • Alzheimer's Disease Models : In rodent models, compounds similar to this compound have demonstrated significant reductions in amyloid plaque formation and improved cognitive function .

Case Studies

  • Study on Cholinesterase Activity : A study highlighted that derivatives similar to this compound inhibited AChE and BuChE with IC50 values indicating strong potential as cognitive enhancers .
  • Neuroprotective Effects : Another study reported that thiazole derivatives exhibited neuroprotective effects against oxidative stress and inflammation in neuronal cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzo[d]thiazol Core

Compound A : (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (ECHEMI: 868375-75-1)
  • Key Differences :
    • Ethyl group at position 3 (vs. allyl in the target compound).
    • 2,5-dioxopyrrolidin-1-yl substituent (vs. 2,5-dimethylphenyl).
  • The dioxopyrrolidin moiety enhances polarity, improving aqueous solubility but reducing membrane permeability .
Compound B : N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
  • Key Differences: Thiadiazol core (vs. benzothiazole). Chlorophenyl and dimethylamino-acryloyl substituents.
  • Implications :
    • The thiadiazol ring may offer different electronic properties, affecting redox behavior.
    • Chlorine substituents increase molecular weight and lipophilicity compared to fluorine .

Spectral and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C₂₁H₁₉F₂N₂OS C₁₇H₁₇F₂N₃O₃S C₂₁H₂₀N₄O₂S
Key IR Peaks (cm⁻¹) ~1690 (C=O), ~1638 (C=N) 1690 (C=O), 1638 (C=N) 1690 (C=O), 1638 (C=N)
MS (m/z) Not reported 392 (M⁺) 337 (M⁺ fragment)
Substituent Impact High hydrophobicity Moderate polarity Enhanced π-π stacking

Q & A

Q. How can molecular docking and MD simulations guide the design of derivatives with improved target binding affinity?

  • Methodological Answer :
  • Docking (AutoDock Vina) : Screen derivatives against ATP-binding pockets; prioritize poses with ΔG < –9 kcal/mol .
  • MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorine vs. chlorine substitutions .

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